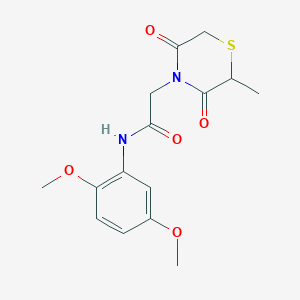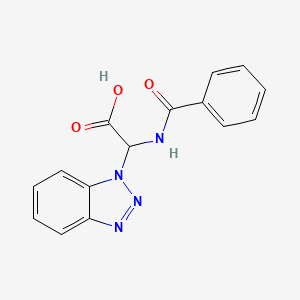
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C12H14N4O3S2 and its molecular weight is 326.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potentials
The chemical compound has not been directly mentioned in available literature. However, related research focuses on the synthesis and potential pharmacological applications of structurally similar compounds. For example, the synthesis of substituted azetidinones derived from apremilast and their structural characterization through various spectroscopic techniques suggests a broader interest in azetidinones and their derivatives for their biological and pharmacological activities (Jagannadham et al., 2019). These compounds are part of a class of heterocyclic motifs important in medicinal chemistry, indicating potential applications in drug design and development.
Reaction Mechanisms and Chemical Transformations
Studies on β-lactam antibiotics and related compounds, such as the facile formation of oxazolinoazetidinones from benzothiazolyldithioazetidinones (Maki et al., 1981), highlight the chemical reactivity and transformation potential of azetidinone derivatives. These findings are crucial for understanding the chemical behavior of these compounds under various conditions, which could be relevant for synthesizing new drugs or materials.
Antimicrobial and Anti-inflammatory Properties
The synthesis and evaluation of oxazolidinones with benzo thiazinen moieties for antimicrobial and anti-inflammatory activities (Fernandes et al., 2013) demonstrate the interest in exploring azetidinone derivatives for potential therapeutic uses. Such studies contribute to a growing body of knowledge regarding the medicinal applications of these compounds.
Molecular Recognition and Crystal Packing
Research into the crystal packing of 4-sulfonyl β-lactams (Basak et al., 2004) offers insights into the molecular recognition properties of β-lactam derivatives, which could influence their binding affinities and interactions with biological targets. This is particularly relevant for drug design, where the precise arrangement of molecules can significantly impact their efficacy.
Novel Synthesis Methods and Biological Evaluation
The design and synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication (Che et al., 2015) showcase the application of sulfonyl derivatives in addressing critical health issues such as HIV/AIDS. This underlines the importance of continuous research into new chemical entities for therapeutic interventions.
Propiedades
IUPAC Name |
1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-15-8-13-14-12(15)21(18,19)10-5-16(6-10)11(17)4-9-2-3-20-7-9/h2-3,7-8,10H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLHLKHWNZZEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4-Bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B2750532.png)



![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2750539.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2750541.png)
![2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2750543.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2750544.png)
![(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride](/img/structure/B2750549.png)





